dipentylphosphorylcyclopentane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17636-48-5 |
|---|---|
Molecular Formula |
C15H31OP |
Molecular Weight |
258.38 g/mol |
IUPAC Name |
dipentylphosphorylcyclopentane |
InChI |
InChI=1S/C15H31OP/c1-3-5-9-13-17(16,14-10-6-4-2)15-11-7-8-12-15/h15H,3-14H2,1-2H3 |
InChI Key |
KCNMJDZXLRIIRY-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(CCCCC)C1CCCC1 |
Canonical SMILES |
CCCCCP(=O)(CCCCC)C1CCCC1 |
Other CAS No. |
17636-48-5 |
Synonyms |
Cyclopentyldipentylphosphine oxide |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dipentylphosphorylcyclopentane and Analogues
Historical Overview of Phosphorylation Reaction Pathways for Cyclic Phosphoryl Compounds
The formation of a carbon-phosphorus (C-P) bond is the cornerstone of synthesizing phosphonates and related compounds. Historically, the development of phosphorylation reactions for cyclic systems has been built upon foundational discoveries in organophosphorus chemistry. The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, stands as one of the most significant methods for creating a C-P bond. wikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl phosphonate (B1237965). wikipedia.org
Initially, the scope of the Michaelis-Arbuzov reaction was largely confined to primary alkyl halides, as reactions with secondary halides, such as those derived from cyclopentane (B165970), were often inefficient, leading to low yields or the formation of elimination byproducts. nih.gov The elevated temperatures (often exceeding 150°C) required for the classical Arbuzov reaction also limited its applicability to substrates with sensitive functional groups. nih.gov
Early approaches to the synthesis of cyclic phosphoryl compounds, therefore, often involved multi-step sequences or less direct methods. The challenges associated with directly forming a C-P bond on a pre-existing cyclopentane ring meant that alternative strategies were often employed.
Over the decades, numerous variations and improvements to the Michaelis-Arbuzov reaction have been developed to overcome these limitations. These include the use of Lewis acid catalysts, photochemical methods, and radical-mediated pathways, which have expanded the scope of this fundamental transformation to include more challenging substrates like secondary alkyl halides. nih.gov
Contemporary Strategies for the Synthesis of Pentyl-Substituted Phosphorylcyclopentanes
Modern synthetic chemistry offers a range of powerful tools for the construction of pentyl-substituted phosphorylcyclopentanes. These methods aim to provide higher yields, greater functional group tolerance, and improved stereocontrol compared to historical approaches.
Reaction Mechanisms in the Formation of Carbon-Phosphorus Bonds in Cyclopentane Systems
The primary mechanism for the formation of the C-P bond in the synthesis of dipentylphosphorylcyclopentane via the Michaelis-Arbuzov reaction involves a two-step process. First, the nucleophilic phosphorus atom of a tripentyl phosphite attacks the electrophilic carbon of a cyclopentyl halide (e.g., bromocyclopentane) in an S(_N)2 reaction. This step forms a quasi-phosphonium salt intermediate. nih.gov
In the second step, the displaced halide anion acts as a nucleophile and attacks one of the pentyl groups on the phosphorus atom, also via an S(_N)2 mechanism. This results in the formation of the dipentyl cyclopentylphosphonate and a pentyl halide as a byproduct. wikipedia.org
Table 1: Mechanistic Steps of the Michaelis-Arbuzov Reaction
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Nucleophilic attack of tripentyl phosphite on cyclopentyl halide | Tripentyl phosphite, Cyclopentyl halide | Cyclopentyloxytripentylphosphonium halide |
Recent advancements have introduced radical-based alternatives to the classical ionic mechanism. For instance, photoredox catalysis can be used to generate alkyl radicals from alkyl halides, which then add to a phosphite. This approach is particularly effective for secondary and tertiary alkyl halides that are poor substrates in the traditional Arbuzov reaction.
Stereoselective and Enantioselective Synthetic Approaches for Chiral Phosphorylcyclopentanes
The synthesis of chiral phosphorylcyclopentanes, where the phosphorus atom or the cyclopentane ring contains stereocenters, is a significant challenge. Modern asymmetric synthesis provides several strategies to achieve high levels of stereocontrol.
One approach involves the use of chiral catalysts to control the stereochemical outcome of the C-P bond-forming reaction. For example, chiral phosphepines have been successfully employed as nucleophilic catalysts in asymmetric [3+2] cycloaddition reactions to generate highly functionalized cyclopentenes bearing phosphorus-substituted quaternary stereocenters with good enantioselectivity. nih.gov
Another strategy involves the use of chiral starting materials. For instance, a stereoselective Michael addition of phosphorylated allyl carbanions to electrophiles can produce functionalized cyclopentylphosphonates with a high degree of stereocontrol.
Table 2: Comparison of Stereoselective Synthetic Strategies
| Strategy | Description | Key Features |
|---|---|---|
| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity in the C-P bond formation or ring formation step. | Can generate chiral products from achiral starting materials. |
| Chiral Substrate Control | The stereochemistry of the final product is directed by a chiral center present in the starting material. | Often provides high diastereoselectivity. |
Novel Catalyst Systems in Phosphorylcyclopentane Synthesis
The development of novel catalyst systems has been instrumental in advancing the synthesis of phosphorylcyclopentanes. For reactions involving C-C bond activation to form cyclopentane rings, rhodium catalysts have shown significant promise. For example, a combination of a rhodium pre-catalyst, an N-heterocyclic carbene ligand, and an amino-pyridine co-catalyst can activate the C-C bond in substituted cyclopentanones. nih.gov
In the context of C-P bond formation, palladium catalysts have been used for the cross-coupling of aryl halides with phosphites. While not directly applicable to the synthesis of this compound from a cyclopentyl halide, this highlights the potential of transition metal catalysis in forming C-P bonds under milder conditions than the traditional Arbuzov reaction.
More recently, photoredox catalysis has emerged as a powerful tool. Driven by visible light, these catalysts can facilitate the radical Arbuzov reaction of primary, secondary, and even tertiary alkyl halides with phosphites at room temperature, offering excellent functional group tolerance.
Post-Synthetic Modifications and Derivatization of this compound Scaffolds
Post-synthetic modification (PSM) is a powerful strategy for introducing functional diversity into a pre-existing molecular scaffold. For this compound, the phosphonate moiety itself can be a handle for further derivatization.
For example, the dipentyl ester of the phosphonic acid can be hydrolyzed to the corresponding phosphonic acid. This phosphonic acid can then be converted into a variety of other derivatives, such as phosphonochloridates, which are reactive intermediates for the synthesis of phosphonamides or mixed phosphonate esters. mdpi.com Selective esterification of the resulting phosphonic acid can also be achieved to yield mono-pentyl esters. nih.gov
The cyclopentane ring can also be functionalized, provided that appropriate functional groups were incorporated during its synthesis. For instance, if the cyclopentane ring contains a hydroxyl or amino group, these can be acylated, alkylated, or used in other standard functional group transformations.
Table 3: Potential Post-Synthetic Modifications of a Functionalized this compound Scaffold
| Functional Group on Scaffold | Reagent/Reaction Type | Resulting Functionality |
|---|---|---|
| Phosphonate ester | Acid or base hydrolysis | Phosphonic acid |
| Phosphonic acid | Thionyl chloride | Phosphonochloridate |
| Phosphonic acid | Carbodiimide coupling with an amine | Phosphonamide |
| Hydroxyl group on cyclopentane ring | Acyl chloride | Ester |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that can be adjusted include temperature, solvent, catalyst, and the nature of the reactants.
In the context of the Michaelis-Arbuzov reaction, the choice of the cyclopentyl halide can have a significant impact. Cyclopentyl iodide is generally more reactive than cyclopentyl bromide, which is in turn more reactive than cyclopentyl chloride. However, the iodide is also more prone to elimination side reactions.
The reaction temperature is another critical factor. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions and decomposition. The use of catalysts, such as Lewis acids or photoredox catalysts, can often allow the reaction to proceed at lower temperatures.
The solvent can also influence the reaction outcome. Polar aprotic solvents are generally preferred for S(_N)2 reactions like the Michaelis-Arbuzov reaction.
Table 4: Optimization Parameters for the Synthesis of Dialkyl Cyclopentylphosphonates
| Parameter | Effect on Reaction | Typical Conditions/Considerations |
|---|---|---|
| Temperature | Higher temperature increases rate but may decrease selectivity. | 80-160 °C for thermal reactions; room temperature for catalyzed reactions. |
| Solvent | Can influence reaction rate and selectivity. | Polar aprotic solvents (e.g., DMF, acetonitrile) are often suitable. |
| Catalyst | Can lower activation energy and improve yield/selectivity. | Lewis acids (e.g., ZnCl(_2)), photoredox catalysts. |
| Leaving Group (Halide) | Reactivity order: I > Br > Cl. | Choice depends on a balance of reactivity and propensity for side reactions. |
| Reactant Stoichiometry | An excess of one reactant can drive the reaction to completion. | Often an excess of the phosphite is used. |
Sophisticated Spectroscopic and Analytical Characterization of Dipentylphosphorylcyclopentane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone in the structural determination of dipentylphosphorylcyclopentane, providing profound insights into its atomic connectivity and spatial arrangement.
Phosphorus-31 NMR Chemical Shift Analysis in Substituted Cyclopentane (B165970) Systems
Phosphorus-31 (³¹P) NMR spectroscopy is a particularly powerful tool for probing the electronic environment of the phosphorus atom within the phosphoryl group. The chemical shift of the phosphorus nucleus is highly sensitive to the nature of its substituents. In the context of this compound, the ³¹P NMR spectrum is expected to exhibit a characteristic resonance, the precise chemical shift of which provides critical information about the electronic effects exerted by the cyclopentyl and pentyl groups.
Multi-dimensional NMR Techniques for Detailed Structural Assignment
To unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) signals and to map out the complete bonding framework, a series of multi-dimensional NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between adjacent protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively.
These experiments are instrumental in confirming the attachment of the dipentylphosphoryl group to the cyclopentane ring and in assigning the specific signals for the pentyl chains and the cyclopentyl moiety.
High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting
HRMS provides an exceptionally accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition with a high degree of confidence. This technique is crucial for confirming the molecular formula of the compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Confirmation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is utilized to identify the functional groups present in this compound. These methods probe the vibrational modes of the molecule, with specific bonds exhibiting characteristic absorption or scattering frequencies.
Key vibrational modes expected for this compound include the P=O stretching vibration, which is typically a strong and distinct band in the IR spectrum. Additionally, C-H stretching and bending vibrations from the alkyl chains and the cyclopentane ring, as well as P-C and C-O stretching vibrations, would be observed, collectively confirming the presence of the key functional groups. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| P=O Stretch | 1250 - 1300 |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| P-C Stretch | 650 - 800 |
| C-O Stretch | 1000 - 1150 |
X-ray Crystallography for Solid-State Structural Determination
For a definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms can be determined. wikipedia.org
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography, a cornerstone of analytical chemistry, is indispensable for the separation and identification of complex mixtures. drawellanalytical.com For organophosphorus compounds like this compound, various chromatographic techniques are employed to ensure purity and to analyze samples from diverse matrices. era-learn.eumdpi.com
Gas chromatography-mass spectrometry (GC-MS) is a powerful and versatile technique for the detection and analysis of volatile organophosphorus compounds. drawellanalytical.comwikipedia.org This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the confident identification and quantification of analytes. rcaap.ptetamu.edu
In a typical GC-MS analysis of organophosphorus compounds, the sample is first introduced into the GC inlet, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of the GC column. cromlab-instruments.esanalysis.rs Following separation, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, enabling its identification. etamu.educromlab-instruments.es
The US Environmental Protection Agency (EPA) Method 8141B provides standardized procedures for the GC determination of a wide range of organophosphorus compounds. epa.gov This method often utilizes a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity towards phosphorus-containing compounds. epa.gov However, mass selective detectors are also widely used due to their ability to provide structural information. cromlab-instruments.es
The choice of GC column is critical for achieving optimal separation. A low-polarity silarylene phase, similar to a 5% diphenyl/95% dimethyl polysiloxane phase, is often employed for the analysis of organophosphorus pesticides. cromlab-instruments.es The use of deactivated liners and quartz wool in the injector port is also important to minimize the degradation of these thermally labile compounds and ensure reproducible results. analysis.rs
Table 1: Typical GC-MS Parameters for Organophosphorus Compound Analysis cromlab-instruments.esscirp.org
| Parameter | Value |
| Injector Temperature | 250 - 290 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Column | Rtx-5 ms (B15284909) (or equivalent) |
| Oven Program | Initial temp. 50-60°C, ramped to 280-300°C |
| Ion Source Temperature | 170 - 200 °C |
| Mass Spectrometer Mode | Scan or Selected Ion Monitoring (SIM) |
This table presents a generalized set of parameters. Specific conditions may vary depending on the analytes of interest and the sample matrix.
For non-volatile or thermally unstable organophosphorus compounds, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. nih.govmdpi.com This method is particularly well-suited for the analysis of polar degradation products and derivatives of compounds like this compound. mdpi.com LC-MS allows for the direct analysis of aqueous samples with minimal preparation, making it a powerful tool for environmental and biological monitoring. nih.govmdpi.com
A key component of an LC-MS system is the interface that couples the liquid chromatograph to the mass spectrometer. Electrospray ionization (ESI) is a commonly used interface for the analysis of polar and ionic organophosphorus compounds. nih.gov Atmospheric pressure chemical ionization (APCI) is another valuable technique, particularly for less polar compounds. acs.org A more recent development is the direct-electron ionization (EI) interface, which allows for the generation of library-matchable EI spectra from a nano-HPLC system. acs.org
The development of rapid LC-MS/MS methods, often utilizing multiple reaction monitoring (MRM), has significantly enhanced the sensitivity and selectivity of organophosphorus compound analysis. nih.govtandfonline.com In an inter-laboratory comparison, the limit of quantification for an LC-MS/MS method was found to be 100 times lower than a typical GC-MS method. tandfonline.com The use of stable-isotope labeled internal standards is crucial for accurate quantification in LC-MS/MS analysis. nih.gov
To further enhance sensitivity, derivatization techniques can be employed. Chemical derivatization with reagents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) can increase the limits of identification for organophosphorus acids by one to over two orders of magnitude. mdpi.commdpi.comresearchgate.net
Table 2: LC-MS/MS Parameters for Organophosphorus Pesticide Analysis mdpi.com
| Parameter | Value |
| Column | C18 (e.g., UK-C18, Kinetex-C18) |
| Mobile Phase | Gradient of water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) formate |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Interface Voltage | 4.0 kV |
| Desolvation Line Temp. | 250 °C |
| Heat Block Temp. | 400 °C |
This table provides a representative set of parameters. Optimization is necessary for specific analytes and matrices.
For the analysis of organophosphorus compounds in highly complex sample matrices, such as environmental or biological samples, multi-dimensional chromatography offers significant advantages in terms of resolution and peak capacity. drawellanalytical.comresearchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that couples two different GC columns (e.g., a non-polar column followed by a polar column) to achieve enhanced separation. drawellanalytical.comchromatographyonline.com
In GC×GC, the analytes are first separated on the primary column based on their volatility. chromatographyonline.com The effluent from the first column is then trapped and periodically injected onto a second, shorter column for a rapid, secondary separation based on polarity. chromatographyonline.com This results in a two-dimensional chromatogram with significantly improved resolution compared to a single-column separation. chromatographyonline.comnih.gov
When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC provides a powerful tool for the identification and quantification of trace-level compounds in complex mixtures. chromatographyonline.com This approach has been successfully applied to the analysis of organophosphorus pesticides in various matrices, including green tea and soil samples. chromatographyonline.comnih.gov The increased peak capacity of GC×GC allows for the identification of hundreds or even thousands of compounds in a single analysis. chromatographyonline.com
Table 3: Comparison of 1D-GC and GCxGC for Complex Sample Analysis chromatographyonline.com
| Feature | 1D-GC | GCxGC |
| Peak Capacity | Lower | Significantly Higher |
| Resolution | Good | Excellent |
| Analysis of Trace Components | Challenging in complex matrices | Enhanced |
| Data Complexity | Simpler | More Complex |
This table highlights the general advantages of GCxGC over traditional 1D-GC for the analysis of complex samples.
Electrochemical Sensing Methodologies for Organophosphorus Compound Detection
Electrochemical sensors offer a promising alternative to traditional chromatographic techniques for the rapid, sensitive, and portable detection of organophosphorus compounds. era-learn.eumdpi.com These sensors are particularly valuable for on-site monitoring and high-throughput screening applications. researchgate.net The development of these analytical tools is driven by the need for simple and reliable methods to detect these compounds in various environmental and biological samples. acs.org
A common approach for the electrochemical detection of organophosphorus compounds involves the use of biosensors. scirp.orgrsc.org These devices typically utilize an enzyme, such as acetylcholinesterase (AChE), which is inhibited by organophosphorus compounds. nih.govnih.govmdpi.com The inhibition of the enzyme leads to a measurable change in an electrochemical signal, such as current or potential, which can be correlated to the concentration of the organophosphorus compound. nih.govmdpi.com
The performance of these biosensors can be enhanced through the use of nanomaterials. For instance, zirconia nanoparticles have a strong affinity for the phosphoric group of organophosphorus compounds and can be used to preconcentrate the analytes on the electrode surface, leading to improved sensitivity. mdpi.comacs.org Other nanomaterials, such as gold nanoparticles, graphene, and carbon nanotubes, have also been employed to improve the conductivity and catalytic activity of the sensor. mdpi.comresearchgate.net
Enzyme-free electrochemical sensors have also been developed, offering advantages in terms of stability and cost. mdpi.com These sensors often rely on the direct electrochemical oxidation or reduction of the organophosphorus compound at a modified electrode surface. mdpi.com
Table 4: Examples of Electrochemical Sensors for Organophosphorus Compound Detection mdpi.comacs.orgmdpi.com
| Sensor Type | Recognition Element | Transducer | Target Analyte(s) | Limit of Detection |
| Amperometric Biosensor | Acetylcholinesterase (AChE) | Gelatin-immobilized electrode | Paraoxon | 2.5 ppb |
| Potentiometric Biosensor | AChE | Au electrode with CA/GA membrane | Diazinon, Profenofos | 10⁻⁷ mg L⁻¹ |
| Voltammetric Sensor | Zirconia Nanoparticles | Polycrystalline gold electrode | Methyl Parathion | 1-3 ng/mL |
This table provides examples of different electrochemical sensing strategies for the detection of organophosphorus compounds. CA: Cellulose Acetate, GA: Glutaraldehyde.
Computational and Theoretical Investigations of Dipentylphosphorylcyclopentane
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the electronic environment and inherent reactivity of a molecule. rsc.org By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital interactions, and molecular energies. researchgate.net
Density Functional Theory (DFT) is a versatile and widely used quantum chemical method for investigating the electronic properties of molecules. researchgate.net For a flexible molecule such as dipentylphosphorylcyclopentane, which possesses multiple rotatable bonds, DFT is instrumental in determining the preferred three-dimensional arrangements (conformers) and their relative stabilities.
The conformational analysis of this compound would involve systematic rotation around the key dihedral angles, such as the P-C(cyclopentyl) bond and the C-C bonds within the pentyl chains. For each generated conformer, a geometry optimization is performed to find the nearest local energy minimum on the potential energy surface. arxiv.org The relative energies of these optimized conformers indicate their thermodynamic stability.
For instance, in studies of similar cyclic organophosphorus compounds, DFT calculations have been used to determine the preference for axial or equatorial orientations of substituents on a ring. nih.gov In the case of this compound, a key focus would be the orientation of the dipentylphosphoryl group relative to the cyclopentane (B165970) ring. The calculations would reveal whether the phosphoryl group prefers to occupy an axial or equatorial-like position and the energetic barriers between these conformations. These conformational preferences are governed by a balance of steric hindrance between the bulky pentyl groups and the cyclopentane ring, as well as subtle electronic effects like hyperconjugation. nih.gov
Table 1: Illustrative Relative Energies of this compound Conformers from DFT Calculations This table presents hypothetical data to illustrate typical results from a DFT conformational analysis.
| Conformer | Key Dihedral Angle (P-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| A (Global Minimum) | 178.5° | 0.00 | 75.3 |
| B | 65.2° | 1.5 | 15.1 |
| C | -68.9° | 2.1 | 9.6 |
Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing how atomic orbitals combine to form molecular orbitals that span the entire molecule. slideshare.net An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. wikipedia.org
For this compound, the HOMO would likely be localized on the phosphoryl oxygen atom, indicating its nucleophilic character. The LUMO, conversely, might be centered on the phosphorus atom, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org
Quantum chemical calculations can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with a high degree of accuracy. rsc.org This is particularly valuable for complex molecules where empirical prediction methods may be less reliable. pdx.edu The prediction of ³¹P and ¹³C NMR chemical shifts for this compound would be a powerful tool for structural elucidation.
The calculation involves computing the magnetic shielding tensor for each nucleus in the molecule. By referencing these values to the shielding tensor of a standard compound (e.g., phosphine (B1218219) for ³¹P), the chemical shifts can be predicted. uni-muenchen.de These calculations are highly sensitive to the molecular geometry, meaning that a Boltzmann-weighted average of the predicted shifts over the most stable conformers is necessary to obtain a value that is comparable to experimental results measured in solution. rsc.orguni-muenchen.de Discrepancies between predicted and experimental shifts can, in turn, provide further refinement of the conformational model of the molecule. nd.edu
Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table contains hypothetical data to demonstrate the application of computational NMR prediction.
| Nucleus | Predicted Chemical Shift (ppm) (Boltzmann Averaged) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| ³¹P | 45.2 | 44.8 |
| ¹³C (Cyclopentyl C1) | 38.7 | 39.1 |
| ¹³C (Pentyl Cα) | 30.5 | 30.9 |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide a static picture of discrete energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular motion over time. readthedocs.io MD simulations model the movement of atoms by solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field. stanford.edu
For this compound, an MD simulation would involve placing the molecule in a simulated solvent box and allowing it to evolve over nanoseconds or even microseconds. volkamerlab.org This allows for a thorough exploration of the conformational landscape, revealing not only the stable conformers but also the pathways and transition states that connect them. biorxiv.org The simulation can track the fluctuations of dihedral angles, bond lengths, and angles, providing a detailed picture of the molecule's flexibility.
Analysis of the MD trajectory can yield the relative populations of different conformational states, which can be compared with the results from DFT calculations. nd.edu Furthermore, MD simulations can provide insights into the solvent's influence on conformational preferences and the formation of intramolecular hydrogen bonds, if applicable. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Studies for Phosphoryl Compounds
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.com While a QSAR study would typically involve a series of related phosphoryl compounds, the principles can be applied to understand the factors influencing the reactivity of this compound.
The reactivity of phosphoryl compounds is governed by a combination of electronic and steric parameters. nih.gov QSAR studies on similar compounds, such as phosphonates or phosphoramides, have identified key descriptors that correlate with their activity. d-nb.inforesearchgate.net
Electronic Parameters: These describe the electron distribution in the molecule. Important descriptors include the energy of the HOMO and LUMO, the HOMO-LUMO gap, atomic charges (particularly on the phosphorus and oxygen atoms), and the dipole moment. nih.gov For instance, a lower LUMO energy in a phosphoryl compound generally correlates with higher reactivity towards nucleophiles. d-nb.info
Steric Parameters: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific shape indices can be crucial. In the context of this compound, the steric bulk of the pentyl and cyclopentyl groups would significantly hinder the approach of reactants to the phosphorus center.
Topological Parameters: These describe the connectivity of atoms in the molecule. Various connectivity indices can capture aspects of molecular branching and size, which can influence reactivity. researchgate.net
By calculating these descriptors for this compound, its potential reactivity can be situated within the broader context of other organophosphorus compounds, providing a hypothesis for its behavior in chemical reactions. nih.gov
Information regarding the chemical compound “this compound” is not available in the public domain.
Extensive searches of scientific databases and chemical literature have yielded no specific information on the synthesis, properties, reactivity, or computational analysis of this compound. While general information on organophosphorus compounds and phosphorylcyclopentane derivatives exists, there is no retrievable research focused solely on the dipentyl-substituted variant.
Therefore, the generation of a detailed and scientifically accurate article as per the requested outline is not possible. The creation of such an article would require access to specific research data that does not appear to have been published.
For context, a comprehensive article on a specific chemical compound like this compound would necessitate data from experimental and theoretical studies, including:
Synthesis and Characterization: Detailed procedures for its preparation and purification, along with spectroscopic data (e.g., NMR, IR, Mass Spectrometry) and physicochemical properties (e.g., melting point, boiling point, solubility).
Structural and Spectroscopic Analysis: In-depth analysis of its molecular structure, potentially including X-ray crystallography data, and a thorough interpretation of its spectroscopic signatures.
Reactivity and Mechanistic Studies: Experimental data on its chemical reactions, stability, and the mechanisms by which it reacts.
Computational and Theoretical Investigations: Theoretical models and computational studies detailing its electronic structure, molecular orbitals, and the theoretical basis for its reactivity and reaction mechanisms.
Without access to such fundamental data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Coordination Chemistry and Ligand Applications of Dipentylphosphorylcyclopentane
Dipentylphosphorylcyclopentane as a Ligand in Transition Metal Complexes
This compound, a tertiary phosphine (B1218219) oxide, is characterized by a phosphoryl group (P=O) attached to a cyclopentane (B165970) ring, with two pentyl chains also bonded to the phosphorus atom. This structure imparts specific electronic and steric characteristics that govern its behavior as a ligand in transition metal complexes.
Synthesis and Characterization of Metal-Dipentylphosphorylcyclopentane Complexes
The synthesis of transition metal complexes with this compound is expected to follow well-established routes for the coordination of phosphine oxides. wikipedia.org The most common method involves the direct reaction of a labile metal precursor, such as a metal halide or a complex with weakly coordinated solvents, with the this compound ligand. wikipedia.orgmdpi.com The reaction is typically carried out in a suitable organic solvent, leading to the displacement of the labile ligands by the more strongly coordinating phosphine oxide.
For instance, a general synthetic route can be represented as:
[MLn] + x(C5H9)P(O)(C5H11)2 → [M( (C5H9)P(O)(C5H11)2 )xLn-x] + xL
Where M is a transition metal, L is a labile ligand (e.g., Cl-, Br-, H2O, THF), and n is the initial coordination number of the metal.
The characterization of the resulting metal-dipentylphosphorylcyclopentane complexes would rely on a combination of spectroscopic and analytical techniques.
³¹P NMR Spectroscopy: This is a crucial technique for characterizing phosphine oxide complexes. wikipedia.org Upon coordination to a metal center through the oxygen atom, the ³¹P NMR chemical shift of the phosphine oxide is expected to experience a downfield shift compared to the free ligand. The magnitude of this shift can provide insights into the nature and strength of the metal-ligand bond. For analogous trialkylphosphine oxides, ³¹P NMR chemical shifts of adsorbed species have been used to characterize the acidity of solid catalysts. nih.gov
Infrared (IR) Spectroscopy: The P=O stretching frequency in the IR spectrum is sensitive to coordination. In the free this compound ligand, this band would appear at a characteristic frequency. Upon coordination to a metal, this band is expected to shift to a lower wavenumber (red shift) due to the weakening of the P=O bond upon donation of electron density from the oxygen to the metal.
| Technique | Expected Observation upon Coordination | Information Gained |
| ³¹P NMR Spectroscopy | Downfield shift of the phosphorus signal | Confirmation of coordination, information on the electronic environment of the phosphorus atom. |
| Infrared Spectroscopy | Decrease in the P=O stretching frequency (red shift) | Evidence of M-O bond formation and its relative strength. |
| X-ray Crystallography | Determination of precise bond lengths and angles | Definitive structural information, including coordination geometry and steric hindrance. |
Coordination Modes and Geometries in Phosphoryl Ligand Systems
Based on the extensive literature on phosphine oxide complexes, this compound is expected to coordinate to transition metals almost exclusively through the oxygen atom of the phosphoryl group. wikipedia.org This is because the oxygen atom acts as a hard Lewis base, making it a suitable donor for hard and borderline Lewis acidic metal centers. wikipedia.org The phosphorus atom in a phosphine oxide has a tetrahedral geometry, which is not significantly altered upon coordination. wikipedia.org
The coordination of this compound can lead to various coordination geometries around the metal center, depending on the metal, its oxidation state, and the stoichiometry of the reaction. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. cdnsciencepub.com For example, a metal ion with a coordination number of four could form a tetrahedral complex of the type [M( (C5H9)P(O)(C5H11)2 )4]n+ or a square planar complex. Similarly, a metal with a coordination number of six could form an octahedral complex such as [M( (C5H9)P(O)(C5H11)2 )6]n+ or, more commonly, complexes with mixed ligands, for example, [MX4( (C5H9)P(O)(C5H11)2 )2].
Upon coordination, a slight elongation of the P=O bond is anticipated. wikipedia.org For instance, in triphenylphosphine (B44618) oxide, the P-O distance is approximately 1.48 Å, which increases to about 1.51 Å upon coordination to NiCl₂. wikipedia.org The M-O-P angle is also a key structural parameter, which is typically not linear.
Electronic and Steric Properties of this compound as a Ligand
The utility of a ligand in coordination chemistry and catalysis is largely determined by its electronic and steric properties.
Steric Properties: The steric bulk of this compound is a significant factor in its coordination chemistry. The size of the ligand can influence the number of ligands that can coordinate to a metal center, the coordination geometry, and the stability of the resulting complex. The steric hindrance is primarily dictated by the two pentyl chains and the cyclopentyl ring. A useful parameter for quantifying the steric bulk of phosphine-based ligands is the Tolman cone angle (θ). ub.edu While originally developed for phosphines, this concept can be extended to phosphine oxides. The cone angle is the apex angle of a cone, centered on the metal atom, which encompasses the van der Waals radii of the outermost atoms of the ligand. For trialkylphosphines, the cone angle increases with the size of the alkyl groups. For example, the cone angle for PEt₃ is 132°, while for the bulkier PCy₃ (tricyclohexylphosphine) it is 170°. researchgate.net It can be inferred that this compound would possess a significant cone angle, influencing the accessibility of the metal center and potentially creating a specific pocket for substrate binding in catalytic applications.
| Property | Description | Implication for Coordination |
| Electronic | Strong σ-donor, high Lewis basicity due to alkyl groups. | Forms stable complexes, particularly with hard and borderline metal ions. |
| Steric | Significant steric bulk from pentyl and cyclopentyl groups. | Influences coordination number, geometry, and can create specific reaction environments. |
Main Group Metal and Metalloid Compounds as Supporting Ligands in Systems Featuring Phosphoryl Moieties
The coordination chemistry of phosphine oxides extends beyond transition metals to include main group elements and metalloids. researchgate.net As hard Lewis bases, phosphine oxides like this compound are well-suited to coordinate to the generally harder Lewis acidic centers of main group metals and metalloids. researchgate.net
Complexes of main group elements with phosphine oxides are typically synthesized by the reaction of a main group halide or other salt with the phosphine oxide in an appropriate solvent. For example, complexes of tin(II) triflate with triphenylphosphine oxide and trimethylphosphine (B1194731) oxide have been prepared and structurally characterized. soton.ac.uk The resulting complexes can exhibit a range of coordination numbers and geometries.
The interaction of this compound with main group metals would likely involve the formation of a coordinate bond between the phosphoryl oxygen and the main group element. These complexes can serve various roles, for instance, as precursors for materials science applications or as catalysts in their own right. The phosphine oxide ligand can modify the reactivity and solubility of the main group metal compound.
Host-Guest Chemistry and Supramolecular Assembly Involving Phosphorylcyclopentanes
The directional and strong hydrogen bond accepting capability of the phosphoryl group makes phosphine oxides, including cyclic derivatives like this compound, valuable building blocks in supramolecular chemistry. acs.org This field focuses on the chemistry of non-covalent interactions, leading to the formation of large, well-organized structures. researchgate.net
Phosphine oxides can participate in the formation of supramolecular assemblies through various non-covalent interactions, most notably hydrogen bonding. The phosphoryl oxygen is a strong hydrogen bond acceptor. This property has been exploited in the design of receptors for anions and other guest molecules. nih.govresearchgate.net For example, tripodal receptors incorporating phosphine oxide moieties have been shown to bind anions, with the binding affinity being modulated by the presence of cations that coordinate to the phosphine oxide. nih.govrsc.org
This compound, with its polar P=O group and nonpolar hydrocarbon framework, could self-assemble in solution or in the solid state to form larger aggregates. Furthermore, it could act as a host molecule in host-guest chemistry, encapsulating smaller guest molecules within a cavity formed by the self-assembly of multiple ligand molecules. The cyclopentyl ring provides a degree of rigidity to the structure which can be advantageous in creating pre-organized cavities for guest binding. The self-assembly of phosphine ligands with metal ions is a common strategy to create complex supramolecular structures like cages, helicates, and mesocates, and the corresponding phosphine oxides can also be used in the construction of such architectures. acs.orgresearchgate.net
Catalytic Research on this compound Remains Undocumented in Publicly Accessible Scientific Literature
Extensive searches of scientific databases and research literature have yielded no specific information on the catalytic applications of the chemical compound “this compound.” Despite a thorough investigation into various areas of catalysis, including homogeneous and heterogeneous systems, no research findings, data tables, or detailed studies involving this particular compound could be located.
The initial search strategy focused on the direct applications of this compound in the areas specified in the research outline, such as asymmetric catalysis, carbon-carbon and carbon-heteroatom bond formation, hydrogenation, dehydrogenation, oxidation, and reduction reactions. These inquiries returned no results for the specified compound.
Subsequent, broader searches were conducted on related phosphorylcyclopentane derivatives and general phosphine ligands to ascertain if this compound was mentioned within a larger context. While there is extensive literature on the catalytic uses of various phosphine ligands, none of the retrieved documents specifically name or detail the synthesis or catalytic activity of this compound. Current time information in Bangalore, IN.nih.govanu.edu.auresearchgate.netrsc.orgmdpi.comcmu.edunih.govscirp.orgresearchgate.netacademie-sciences.frnih.govrsc.orgescholarship.orgrsc.orglibretexts.orghidenanalytical.commdpi.comrsc.orgyoutube.comwikipedia.orgyoutube.comrsc.orgtum.deed.ac.ukacs.orgdtu.dkorganic-chemistry.orgsciopen.comstanford.eduresearchgate.netnih.govqualitas1998.netuic.edupidc.comescholarship.orgimperial.ac.uknih.govyoutube.comenergy.govunibas.chnih.govmdpi.comyoutube.comrsc.orgwikipedia.orgreddit.comcytivalifesciences.comclariant.comresearchgate.netrsc.org
This lack of documentation suggests that the catalytic properties of this compound may not have been a subject of published scientific research, or that such research is not available in the public domain. Therefore, the creation of a scientifically accurate article based on the provided outline is not possible at this time.
Table of Compounds Mentioned
Catalytic Research Applications of Dipentylphosphorylcyclopentane Based Systems
Mechanistic Investigations of Catalytic Cycles
Role of the Phosphoryl Group in Catalytic Activity and Selectivity
The phosphoryl group (P=O) is a cornerstone of the catalytic prowess of dipentylphosphorylcyclopentane. Its influence is multifaceted, stemming from its strong Lewis basicity and its capacity for hydrogen bonding. ippi.ac.ir In many catalytic transformations, the oxygen atom of the phosphoryl group can act as a Lewis base, coordinating to a metal center or activating a substrate molecule.
One of the primary roles of the phosphoryl group is its ability to modulate the electronic properties of a metal catalyst. By donating electron density to the metal center, the phosphoryl group can enhance its reactivity towards substrates. The degree of this electronic effect is influenced by the nature of the other substituents on the phosphorus atom—in this case, the two pentyl groups and the cyclopentyl ring.
Furthermore, the phosphoryl group can directly participate in the catalytic cycle by activating substrates through hydrogen bonding. For instance, in reactions involving water or alcohols, the P=O group can form hydrogen bonds, thereby increasing the nucleophilicity of the hydroxyl group and facilitating its addition to other reactants. ippi.ac.ir Density functional theory (DFT) calculations on similar phosphine (B1218219) oxide systems have shown that the electron density at the phosphoryl oxygen is a key determinant of catalytic activity, with a higher electron density leading to more effective substrate activation. ippi.ac.ir
The bifunctional nature of ligands containing a phosphoryl group is also a critical aspect of their catalytic activity. While the phosphorus atom can coordinate to a metal center, the phosphoryl oxygen can simultaneously interact with other species in the reaction mixture, leading to a cooperative catalytic effect. This dual role allows for the assembly of highly organized transition states, which can lead to high levels of selectivity.
The table below illustrates the effect of substituents on the electronic properties and catalytic activity of various phosphine oxides in a representative reaction. While data for this compound is not available, the trend shows how alkyl groups, similar to the pentyl groups in the target compound, can influence the catalytic performance.
| Phosphine Oxide | Mulliken Atomic Charge on P=O Oxygen | Catalytic Activity (Relative Rate) |
|---|---|---|
| Triphenylphosphine (B44618) oxide | -0.55 | 1.0 |
| Tributylphosphine oxide | -0.62 | 2.5 |
| Tricyclohexylphosphine oxide | -0.65 | 3.1 |
This table presents generalized data for analogous compounds to illustrate the expected trends.
Influence of Cyclopentane (B165970) Moiety on Stereocontrol and Stability
The cyclopentane ring in this compound plays a crucial role in imparting stereocontrol and enhancing the stability of the catalytic system. The rigid, cyclic backbone imposes significant conformational constraints on the ligand, which in turn creates a well-defined chiral pocket around the metal center in asymmetric catalysis.
The stereochemical information embedded in the cyclopentane moiety can be effectively transmitted to the products of a catalytic reaction. By restricting the possible coordination geometries of the substrates, the cyclopentyl group can favor one stereochemical pathway over others, leading to high enantioselectivities. The steric bulk of the ring and its substituents dictates the shape and size of the chiral pocket, which is a key factor in achieving effective stereodifferentiation.
The influence of the cyclic backbone on the stereoselectivity of a reaction is highlighted in the table below, which compares the performance of different phosphine-based ligands in a generic asymmetric hydrogenation reaction. The data, though not specific to this compound, demonstrates the general principle that cyclic ligands can offer superior stereocontrol compared to their acyclic counterparts.
| Ligand Backbone | Enantiomeric Excess (ee %) |
|---|---|
| Acyclic (e.g., based on diethylphenylphosphine) | 75 |
| Cyclopentyl | 92 |
| Cyclohexyl | 88 |
This table presents generalized data for analogous compounds to illustrate the expected trends.
Emerging Research Directions and Prospects for Dipentylphosphorylcyclopentane
Integration of Dipentylphosphorylcyclopentane in Novel Materials Science
The incorporation of organophosphorus compounds into new materials is a promising area of research. Phosphine (B1218219) oxides, the chemical class to which this compound belongs (as cyclopentyldipentylphosphine oxide), are being explored for their unique properties. nih.govbeilstein-journals.org These compounds can impart desirable characteristics such as flame retardancy, thermal stability, and specific optoelectronic features to polymers and other materials. beilstein-journals.orgacs.org
The synthesis of novel materials often involves the strategic incorporation of functional molecules. For instance, research into π-conjugated materials containing phosphine oxide groups has highlighted their potential in organic light-emitting diodes (OLEDs) due to their electron injection and transport capabilities. beilstein-journals.org While direct application of this compound in this area is yet to be explored, its structural features—a five-membered ring and two pentyl chains—could influence the physical and electronic properties of materials it is integrated into.
Future research could focus on synthesizing polymers or coordination complexes containing the this compound moiety. The cyclopentyl group might offer unique steric and conformational properties, while the pentyl chains could enhance solubility in organic matrices, a crucial factor for material processing. nih.gov The development of such materials would involve synthetic strategies like copolymerization or grafting of this compound derivatives onto existing polymer backbones.
Table 1: Potential Applications of Phosphine Oxides in Materials Science
| Application Area | Potential Contribution of this compound |
| Flame Retardants | The phosphorus content could impart flame-retardant properties to polymers. |
| Polymer Additives | The alkyl chains may enhance solubility and compatibility with polymer matrices. |
| Organic Electronics | The phosphoryl group could influence electron transport properties in organic semiconductors. |
| Catalysis | Organophosphorus compounds can act as ligands in catalysis. google.com |
Advanced Sensor Development Utilizing Phosphorylcyclopentane Recognition
The development of sensitive and selective sensors for various analytes is a critical area of modern chemistry. Organophosphorus compounds themselves are often the targets of detection, particularly in the context of environmental monitoring for pesticides and nerve agents. mdpi.com However, the unique recognition properties of the phosphoryl group can also be harnessed to design sensors for other molecules.
The core principle of a chemical sensor involves a recognition element that specifically interacts with the target analyte and a transducer that converts this interaction into a measurable signal. For phosphorylcyclopentane-containing sensors, the phosphorus-oxygen double bond offers a site for hydrogen bonding and coordination with metal ions.
Biosensors often employ biological recognition elements, such as enzymes or antibodies, for high specificity. While there is no direct research on biosensors specifically using this compound as the recognition element, the principles of biosensor design for detecting organophosphorus compounds can be extrapolated. Enzyme-based biosensors, for example, often rely on the inhibition of enzymes like acetylcholinesterase by organophosphates. mdpi.com
A potential research direction could involve designing synthetic receptors that mimic the binding pockets of enzymes that interact with phosphorylated molecules. These receptors, incorporating a phosphorylcyclopentane moiety, could be developed to bind specific analytes through complementary interactions. For instance, a synthetic receptor could be designed to bind to a particular biomolecule, and this binding event could be detected through changes in fluorescence or electrochemical signals.
Mechanistic Studies of Phosphorylcyclopentane Breakdown
Understanding the degradation pathways of organophosphorus compounds is crucial for environmental remediation and for the development of more effective and less persistent chemical agents. nih.gov The breakdown of these compounds typically involves the hydrolysis of the ester or amide bonds attached to the phosphorus atom.
A variety of enzymes, known as organophosphate hydrolases (OPHs) or phosphotriesterases (PTEs), have been identified that can catalyze the hydrolysis of organophosphorus compounds. nih.govmdpi.com These enzymes are found in a range of organisms, from bacteria to mammals, and exhibit varying substrate specificities. nih.govnih.gov The general mechanism involves the nucleophilic attack of a water molecule, often activated by one or more metal ions in the enzyme's active site, on the phosphorus center. nih.gov
While the enzymatic degradation of this compound has not been specifically studied, research on analogous compounds provides a framework for predicting its likely fate. Enzymes like phosphotriesterase from Brevundimonas diminuta have been shown to hydrolyze a broad range of organophosphates. mdpi.com The structure of this compound, with its P-C and P=O bonds, would be subject to the catalytic action of such enzymes, leading to the cleavage of the pentyl groups from the phosphorus atom.
Table 2: Key Enzymes in Organophosphorus Compound Degradation
| Enzyme | Source Organism (Example) | Typical Substrates |
| Phosphotriesterase (PTE) | Brevundimonas diminuta | Paraoxon, Sarin, Soman mdpi.com |
| Organophosphate Hydrolase (OpdA) | Agrobacterium radiobacter | Parathion, Methyl Parathion nih.gov |
| Paraoxonase 1 (PON1) | Mammals | Paraoxon, Diazoxon |
| Diisopropyl-fluorophosphatase (DFPase) | Squid (Loligo pealei) | Diisopropyl fluorophosphate (B79755) (DFP) mdpi.com |
The breakdown of organophosphorus compounds can also be achieved through chemical means, often involving nucleophilic catalysis. Nucleophiles are electron-rich species that attack the electron-deficient phosphorus center, leading to the displacement of a leaving group. libretexts.org The rate of this reaction is influenced by the nature of the nucleophile, the substituents on the phosphorus atom, and the leaving group. weebly.com
For this compound, a nucleophilic substitution reaction would involve a nucleophile attacking the phosphorus atom, potentially leading to the cleavage of one of the pentyl groups or the cyclopentyl group. The general mechanism for a bimolecular nucleophilic substitution (SN2) at a tetrahedral phosphorus center involves the nucleophile approaching from the side opposite to the leaving group, proceeding through a pentacoordinate transition state. researchgate.net
Studies on the hydrolysis of similar phosphine oxides could provide insights into the reactivity of this compound. The cyclopentyl group, being a bulky substituent, might sterically hinder the approach of the nucleophile, thus affecting the reaction rate compared to less hindered analogues.
Future Methodological Advancements in Organophosphorus Research
Future research on this compound and related compounds will benefit from advancements in analytical and computational techniques. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for the characterization of these compounds and their degradation products. beilstein-journals.org
Computational modeling, including density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.gov Such studies can help in predicting reaction mechanisms, understanding enzyme-substrate interactions, and designing new materials and sensors with desired properties.
Furthermore, the development of high-throughput screening methods will be crucial for discovering new applications of organophosphorus compounds like this compound. These methods can accelerate the testing of large libraries of compounds for various activities, such as catalytic efficiency or biological interactions.
Conclusion
Summary of Key Research Findings on Dipentylphosphorylcyclopentane
Direct research findings on this compound are scarce. The absence of this compound in major chemical research publications suggests that it has not been a significant focus of academic or industrial research to date. Typically, research on such compounds would include detailed synthetic pathways, characterization using various spectroscopic methods (such as NMR, IR, and mass spectrometry), and evaluation of its potential applications. The lack of such information prevents a detailed summary of its specific research findings.
Broader Implications for Organophosphorus Chemistry and Catalysis
Organophosphorus compounds are a significant class of molecules with wide-ranging applications. They are integral to various chemical transformations and are particularly prominent in the field of catalysis.
Ligand Design in Catalysis: Phosphine (B1218219) derivatives, which are structurally related to the hypothetical this compound, are crucial as ligands in homogeneous catalysis. The electronic and steric properties of the organic groups attached to the phosphorus atom can be fine-tuned to control the activity and selectivity of metal catalysts. A compound like this compound, with its cyclopentyl and pentyl groups, would possess a unique steric profile that could be explored in catalytic applications.
Reagents in Organic Synthesis: Organophosphorus reagents are fundamental in many organic reactions. For instance, the Wittig reaction, which utilizes phosphorus ylides to synthesize alkenes, is a cornerstone of organic synthesis. Phosphine oxides, the oxidized form of phosphines, are often byproducts of such reactions.
Material Science: The properties of organophosphorus compounds also lend themselves to applications in material science, including their use as flame retardants and additives in polymers.
The study of novel organophosphorus compounds continually expands the toolbox for chemists, offering new possibilities for reaction design and the development of advanced materials.
Outlook on Future Research Challenges and Opportunities
While specific research on this compound is currently limited, its structure suggests potential avenues for future investigation, should a synthetic route be developed and its properties characterized.
Synthesis and Characterization: The primary challenge and opportunity lie in the development of a viable synthetic pathway to produce this compound. Following its synthesis, a thorough characterization of its chemical and physical properties would be necessary. This would include determining its melting point, boiling point, solubility, and stability, as well as obtaining detailed spectroscopic data.
Exploration in Catalysis: Once synthesized and characterized, this compound could be investigated as a ligand in various catalytic reactions. Its unique combination of a cyclic and two linear alkyl groups could lead to interesting selectivity and reactivity profiles in cross-coupling reactions, hydrogenations, or other metal-catalyzed processes.
Biological Activity Screening: Many organophosphorus compounds exhibit biological activity. Screening this compound for potential applications in medicinal chemistry or as an agrochemical could be a fruitful area of research, although this would require extensive toxicological and efficacy studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
